molecular formula C23H20N2O2 B15210220 N-(2-benzyl-1,3-benzoxazol-5-yl)-4-ethylbenzamide CAS No. 785836-58-0

N-(2-benzyl-1,3-benzoxazol-5-yl)-4-ethylbenzamide

Cat. No.: B15210220
CAS No.: 785836-58-0
M. Wt: 356.4 g/mol
InChI Key: BMLUAUXHKJQXIK-UHFFFAOYSA-N
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Description

N-(2-benzylbenzo[d]oxazol-5-yl)-4-ethylbenzamide is a compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylbenzo[d]oxazol-5-yl)-4-ethylbenzamide typically involves the condensation of 2-aminobenzyl alcohol with benzoyl chloride to form the benzoxazole ring. This intermediate is then reacted with 4-ethylbenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of N-(2-benzylbenzo[d]oxazol-5-yl)-4-ethylbenzamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylbenzo[d]oxazol-5-yl)-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzylbenzo[d]oxazol-5-yl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxybenzo[d]oxazole
  • 2-ethoxybenzo[d]oxazole
  • 2-methoxy-5-chlorobenzo[d]oxazole
  • 2-ethoxy-5-chlorobenzo[d]oxazole

Uniqueness

N-(2-benzylbenzo[d]oxazol-5-yl)-4-ethylbenzamide stands out due to its unique structural features and specific biological activities

Properties

CAS No.

785836-58-0

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-benzyl-1,3-benzoxazol-5-yl)-4-ethylbenzamide

InChI

InChI=1S/C23H20N2O2/c1-2-16-8-10-18(11-9-16)23(26)24-19-12-13-21-20(15-19)25-22(27-21)14-17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,24,26)

InChI Key

BMLUAUXHKJQXIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=CC=C4

Origin of Product

United States

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